SBC-110736 SBC-110736 SBC-110736 is an inhibitor of proprotein convertase subtilisin kexin type 9 (PCSK9). It increases LDL receptor (LDLR) levels in HepG2 cells expressing PCSK9 when used at a concentration of 400 nM. SBC-110736 (8 mg/kg per day) reduces plasma total cholesterol levels by a mean of 38% in mice fed a high-fat diet. It also reduces plasma LDL cholesterol levels in mice fed a high-fat diet and exhibits an additive effect when administered in combination with atorvastatin.
SBC-110736 is a novel inhibitor of proprotein convertase subtilisin kexin type 9 (PCSK9), and has been shown to lower cholesterol levels in mice.
Brand Name: Vulcanchem
CAS No.: 1629166-02-4
VCID: VC0542655
InChI: InChI=1S/C26H27N3O2/c1-19-8-14-24(15-9-19)28-16-17-29(25(18-28)21-6-4-3-5-7-21)26(31)22-10-12-23(13-11-22)27-20(2)30/h3-15,25H,16-18H2,1-2H3,(H,27,30)
SMILES: CC1=CC=C(C=C1)N2CCN(C(C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)NC(=O)C
Molecular Formula: C26H27N3O2
Molecular Weight: 413.52

SBC-110736

CAS No.: 1629166-02-4

Cat. No.: VC0542655

Molecular Formula: C26H27N3O2

Molecular Weight: 413.52

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

SBC-110736 - 1629166-02-4

Specification

Description SBC-110736 is an inhibitor of proprotein convertase subtilisin kexin type 9 (PCSK9). It increases LDL receptor (LDLR) levels in HepG2 cells expressing PCSK9 when used at a concentration of 400 nM. SBC-110736 (8 mg/kg per day) reduces plasma total cholesterol levels by a mean of 38% in mice fed a high-fat diet. It also reduces plasma LDL cholesterol levels in mice fed a high-fat diet and exhibits an additive effect when administered in combination with atorvastatin.
SBC-110736 is a novel inhibitor of proprotein convertase subtilisin kexin type 9 (PCSK9), and has been shown to lower cholesterol levels in mice.
CAS No. 1629166-02-4
Molecular Formula C26H27N3O2
Molecular Weight 413.52
IUPAC Name N-[4-[4-(4-methylphenyl)-2-phenylpiperazine-1-carbonyl]phenyl]acetamide
Standard InChI InChI=1S/C26H27N3O2/c1-19-8-14-24(15-9-19)28-16-17-29(25(18-28)21-6-4-3-5-7-21)26(31)22-10-12-23(13-11-22)27-20(2)30/h3-15,25H,16-18H2,1-2H3,(H,27,30)
Standard InChI Key PILMFSWQYWYOJC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2CCN(C(C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)NC(=O)C
Appearance Solid powder

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